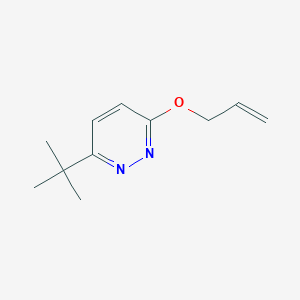![molecular formula C17H16N2O4 B2404971 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide CAS No. 300815-66-1](/img/structure/B2404971.png)
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide is a complex organic compound with a unique structure that includes a benzoisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide typically involves the reaction of a benzoisoquinoline derivative with an appropriate acylating agent. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, potentially leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-benzoic acid
- 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric acid methyl ester
- 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-N-(4-iodophenyl)hexanamide
Uniqueness
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its hydroxy-propyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-9-3-8-18-14(21)10-19-16(22)12-6-1-4-11-5-2-7-13(15(11)12)17(19)23/h1-2,4-7,20H,3,8-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVWOLPOPTEEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2404898.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2404901.png)
![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)


![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)


![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)
